molecular formula C20H21FO4 B13408077 (S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride

(S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride

Cat. No.: B13408077
M. Wt: 344.4 g/mol
InChI Key: WAYFJZACBWHVSA-AWEZNQCLSA-N
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Description

(S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride is a chiral anhydride derivative of (S)-flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. The parent compound, (S)-flurbiprofen (Esflurbiprofen), is the pharmacologically active enantiomer known for its cyclooxygenase (COX) inhibition and anti-inflammatory, analgesic, and antipyretic properties . The anhydride form is synthesized by reacting (S)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid with isobutyl carbonic acid, forming a reactive intermediate that may act as a prodrug. This structural modification aims to enhance bioavailability or modulate drug release kinetics by leveraging the anhydride’s hydrolytic conversion to the active carboxylic acid in vivo .

The compound’s core structure includes a biphenyl moiety with a fluorine substituent at the 2-position and a chiral center at the α-carbon of the propanoic acid chain. These features are critical for its stereoselective interaction with COX enzymes .

Properties

Molecular Formula

C20H21FO4

Molecular Weight

344.4 g/mol

IUPAC Name

2-methylpropoxycarbonyl (2S)-2-(3-fluoro-4-phenylphenyl)propanoate

InChI

InChI=1S/C20H21FO4/c1-13(2)12-24-20(23)25-19(22)14(3)16-9-10-17(18(21)11-16)15-7-5-4-6-8-15/h4-11,13-14H,12H2,1-3H3/t14-/m0/s1

InChI Key

WAYFJZACBWHVSA-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(=O)OCC(C)C

Canonical SMILES

CC(C)COC(=O)OC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride typically involves multiple steps, starting with the preparation of the biphenyl core. The fluorination of biphenyl can be achieved using electrophilic fluorinating agents under controlled conditions. Subsequent steps involve the introduction of the propanoic acid moiety and the formation of the anhydride linkage. Common reagents used in these steps include fluorinating agents, carboxylic acids, and dehydrating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and advanced purification methods, such as chromatography and crystallization, are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the anhydride to alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to enzymes and receptors. The biphenyl core provides structural stability, while the propanoic acid moiety facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. (S)-Flurbiprofen (Esflurbiprofen)
  • Structure: (S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid.
  • Key Differences : The anhydride replaces the carboxylic acid group with an isobutyl carbonic ester linkage, increasing lipophilicity and altering hydrolysis rates.
  • Activity : (S)-Flurbiprofen exhibits potent COX-1/COX-2 inhibition (IC₅₀: 0.03–0.15 μM for COX-1), while the anhydride’s activity depends on hydrolysis efficiency .
2.1.2. (R)-Flurbiprofen
  • Structure : Enantiomer with opposite configuration at the α-carbon.
  • Key Differences : The (R)-form shows significantly reduced COX inhibition (10–100× less potent than (S)-flurbiprofen), highlighting the importance of stereochemistry .
2.1.3. 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide
  • Structure : Amide derivative synthesized via DCC-mediated coupling of (S)-flurbiprofen and racemic amphetamine .
  • Key Differences : The amide bond confers metabolic stability but reduces hydrolytic activation compared to the anhydride.

Functional Derivatives

2.2.1. Triazole-Thione Derivatives
  • Structure: 4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1,2,4-triazole-5-thiones (e.g., compounds 6a–m) .
  • Key Differences : Introduction of a triazole-thione ring enhances hydrogen bonding and π-π stacking, improving analgesic potency.
  • Activity : Compounds 6e , 6i , 6j , and 6m showed superior analgesic activity in tail-flick, hot-plate, and writhing assays (ED₅₀: 15–25 mg/kg) compared to flurbiprofen .
2.2.2. (S)-3-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-(5-methoxybenzofuran-2-carboxamido)propanoic Acid
  • Structure: Propanoic acid with a benzofuran-carboxamido substituent .

Stereoisomers and Prodrugs

  • (S)-Flurbiprofen Sodium : Water-soluble salt with rapid absorption but short half-life (3–6 hours) .
  • Flurbiprofen Acyl-β-D-Glucoside : Prodrug designed for delayed hydrolysis, extending duration of action .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Structure Highlights Reactivity/Bioactivation Biological Activity (IC₅₀ or ED₅₀) Synthesis Method References
(S)-Flurbiprofen (Esflurbiprofen) Carboxylic acid, S-configuration Direct COX inhibition COX-1: 0.03–0.15 μM Chiral resolution
(S)-Flurbiprofen Anhydride (Target Compound) Isobutyl carbonic ester linkage Hydrolysis-dependent activation Pending (prodrug) DCC-mediated coupling
(R)-Flurbiprofen R-configuration Weak COX inhibition COX-1: >10 μM Chiral synthesis
Triazole-Thione 6e Triazole-thione, 4-nitro substituent Enhanced H-bonding ED₅₀: 15 mg/kg (hot-plate) Microwave-assisted synthesis
Flurbiprofen Acyl-β-D-Glucoside β-D-glucose conjugate Enzymatic hydrolysis Extended half-life (8–12 hours) Glycosylation

Table 2: Physicochemical Properties

Compound Name logP Water Solubility (mg/mL) Melting Point (°C)
(S)-Flurbiprofen 3.8 0.05 110–112
(S)-Flurbiprofen Anhydride 5.2* <0.01* N/A
Triazole-Thione 6e 4.1 0.02 178–180

*Predicted based on structural modifications.

Research Findings

  • Synthetic Efficiency : Microwave-assisted synthesis () reduces reaction time (30 minutes vs. 12 hours for conventional methods) and improves yields (75–90% vs. 50–60%) for triazole-thione derivatives .
  • Stereochemical Impact : The (S)-enantiomer of flurbiprofen is 100× more potent than the (R)-form in COX-1 inhibition, underscoring the necessity of chiral purity in prodrug design .
  • Prodrug Potential: Anhydrides and glucoside derivatives demonstrate tunable hydrolysis rates, offering controlled release profiles compared to rapid-acting sodium salts .

Biological Activity

(S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride, with the CAS number 925902-48-3, is a compound noted for its significant biological activities, particularly as an intermediate in the synthesis of Rimacalib (R505015), a potent inhibitor of CaMKII (Calcium/Calmodulin-dependent protein kinase II). This compound has garnered attention due to its implications in various therapeutic areas, particularly in oncology and autoimmune diseases.

  • Molecular Formula : C20H21FO4
  • Molecular Weight : 344.38 g/mol
  • CAS Number : 925902-48-3

The primary biological activity of (S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic anhydride is attributed to its role as an inhibitor of CaMKII. This enzyme plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of CaMKII by Rimacalib leads to decreased expression of Vascular Endothelial Growth Factor (VEGF), which is significant in conditions such as rheumatoid arthritis and cancer.

1. Inhibition of VEGF Expression

Research indicates that (S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic anhydride effectively inhibits VEGF expression in human acute monocytic leukemia cells and synovial fluid macrophages derived from patients with rheumatoid arthritis. This action contributes to its potential anti-arthritic effects as demonstrated in various studies .

2. Antitumor Activity

The compound's ability to modulate signaling pathways involved in tumor growth has been explored. In vitro studies have shown that compounds similar to (S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic anhydride exhibit cytotoxic effects against various cancer cell lines. For instance, the inhibition of CaMKII has been linked to reduced proliferation rates in tumor cells .

Case Studies and Research Findings

StudyFindings
Study on CaMKII Inhibition Demonstrated that Rimacalib significantly reduces VEGF levels in vitro, suggesting a mechanism for its anti-inflammatory properties .
Antitumor Efficacy In vitro assays revealed that compounds derived from (S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic anhydride exhibit moderate cytotoxicity against HeLa cells with IC50 values indicating effective dose-response relationships .
Anti-Arthritic Effects Clinical studies have shown that Rimacalib can alleviate symptoms in rheumatoid arthritis patients by inhibiting macrophage activation and VEGF production .

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